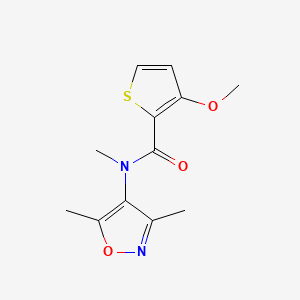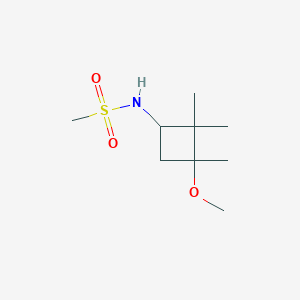
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide, also known as DMOT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOT belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide is not fully understood. However, it is believed that N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide exerts its biological activities by interacting with specific targets in the body. For example, N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide can inhibit the growth of cancer cells and reduce inflammation. N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases. Additionally, N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide has been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide in lab experiments is its versatility. N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide can be easily modified to generate analogs with different biological activities. Additionally, N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide is relatively easy to synthesize in the laboratory, making it a cost-effective option for research. However, one limitation of using N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide research. One potential area of interest is the development of N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide analogs with improved solubility and bioavailability. Another potential area of interest is the investigation of N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide as a potential therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide and its potential targets in the body.
Méthodes De Synthèse
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethyl-4-chloroacetyl-1,2-oxazole with thiophene-2-carboxylic acid, followed by the reaction with methylamine and methanol. The final product is obtained after purification through column chromatography and recrystallization. The yield of N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide is reported to be around 50%.
Applications De Recherche Scientifique
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide has shown promising results in various scientific research fields. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide has also been investigated as a potential drug for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-7-10(8(2)17-13-7)14(3)12(15)11-9(16-4)5-6-18-11/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJARMFBPNXTDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)C2=C(C=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)

![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)
![N-[(4-cyano-2-fluorophenyl)methyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585845.png)
![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)

![N-[2-(3-hydroxyphenyl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585851.png)
![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)




![1-[Cyclopropyl(1,3-thiazol-2-yl)methyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B7585880.png)